molecular formula C12H13F3O2 B566970 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran CAS No. 1257664-99-5

4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran

Cat. No.: B566970
CAS No.: 1257664-99-5
M. Wt: 246.229
InChI Key: DGOYASNJAXWLCO-UHFFFAOYSA-N
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Description

4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran is a chemical compound of significant interest in research and development, particularly within the fields of medicinal chemistry and agrochemistry. This compound features a tetrahydropyran ring linked to a 3-(trifluoromethyl)phenoxy group, a structural motif commonly associated with enhanced biological activity and metabolic stability in drug candidates . The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and marketed pharmaceuticals, and is known to contribute to favorable pharmacokinetic properties . Researchers are exploring pyran-based derivatives like this one for a wide spectrum of applications, including as core structures for the development of potential therapeutics for neurodegenerative conditions . The presence of the trifluoromethyl group is a critical design element, often employed to influence the molecule's lipophilicity, electronic properties, and overall binding affinity to biological targets . This compound serves as a versatile building block or intermediate in organic synthesis, enabling the construction of more complex molecules for screening and development. It is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenoxy]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOYASNJAXWLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682169
Record name 4-[3-(Trifluoromethyl)phenoxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257664-99-5
Record name 4-[3-(Trifluoromethyl)phenoxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The Williamson ether synthesis is a classical method for ether formation, involving the reaction of an alkoxide ion with an alkyl halide. For 4-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran, this approach entails:

  • Preparation of 4-(Bromomethyl)tetrahydro-2H-pyran : The pyran ring is functionalized at the 4-position with a bromomethyl group.

  • Deprotonation of 3-(Trifluoromethyl)phenol : The phenol is activated using a strong base (e.g., NaOH or KOH) to generate a phenoxide ion.

  • Coupling Reaction : The phenoxide attacks the electrophilic bromomethyl group, yielding the target ether.

Mechanism:

3-(CF3)C6H4OH+Base3-(CF3)C6H4O+H-Base+\text{3-(CF}3\text{)C}6\text{H}4\text{OH} + \text{Base} \rightarrow \text{3-(CF}3\text{)C}6\text{H}4\text{O}^- + \text{H-Base}^+
4-(BrCH2)Tetrahydro-2H-pyran+3-(CF3)C6H4OTarget Compound+Br\text{4-(BrCH}2\text{)Tetrahydro-2H-pyran} + \text{3-(CF}3\text{)C}6\text{H}4\text{O}^- \rightarrow \text{Target Compound} + \text{Br}^-

Optimization and Challenges

  • Base Selection : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous THF or DMF ensures efficient phenoxide formation.

  • Temperature : Reactions typically proceed at 60–80°C to overcome steric hindrance from the trifluoromethyl group.

  • Yield : Reported yields for analogous Williamson ether syntheses range from 65% to 85%, depending on solvent polarity and halide reactivity.

Mitsunobu Reaction for Ether Formation

Methodology

The Mitsunobu reaction enables ether synthesis between alcohols and phenols under mild conditions, using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). For this compound:

  • Substrates : Tetrahydro-2H-pyran-4-methanol and 3-(trifluoromethyl)phenol.

  • Reagents : DEAD and PPh₃ in THF or DCM.

Mechanism:

R-OH (Alcohol)+R’-OH (Phenol)DEAD, PPh3R-O-R’+Byproducts\text{R-OH (Alcohol)} + \text{R'-OH (Phenol)} \xrightarrow{\text{DEAD, PPh}_3} \text{R-O-R'} + \text{Byproducts}

Advantages and Limitations

  • Yield : Mitsunobu reactions often achieve >80% yield due to their tolerance for steric bulk.

  • Cost : High reagent costs and purification challenges (triphenylphosphine oxide removal) limit scalability.

  • Stereochemistry : The reaction preserves the configuration of chiral centers, making it suitable for enantioselective syntheses.

Cyclization of Linear Precursors

Retrosynthetic Approach

A linear precursor containing the phenoxy moiety and pyran ring components can undergo cyclization. For example:

  • Synthesis of 4-Oxa-1,7-diethyl Pimelate : Ethyl hydroxypropionate and ethyl acrylate undergo conjugate addition under basic conditions.

  • Base-Induced Cyclization : Treatment with sodium ethylate (NaOEt) at –10°C to 0°C forms the pyran ring.

Reaction Scheme:

Ethyl hydroxypropionate+Ethyl acrylateNa2CO34-Oxa-1,7-diethyl pimelateNaOEtTarget Compound\text{Ethyl hydroxypropionate} + \text{Ethyl acrylate} \xrightarrow{\text{Na}2\text{CO}3} \text{4-Oxa-1,7-diethyl pimelate} \xrightarrow{\text{NaOEt}} \text{Target Compound}

Key Considerations

  • Solvent Effects : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction homogeneity.

  • Byproduct Formation : Competitive elimination pathways necessitate precise temperature control.

Comparative Analysis of Methods

Method Yield Conditions Cost Scalability
Williamson Ether65–85%60–80°C, anhydrousLowHigh
Mitsunobu Reaction75–90%Room temperatureHighModerate
Cyclization70–80%–10°C to 0°CModerateHigh

Chemical Reactions Analysis

4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can affect its ability to cross cell membranes and interact with intracellular targets. The phenoxy group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The table below summarizes key structural analogs of 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran, highlighting substituent types, positions, and synthesis methods:

Compound Name Substituent(s) Position on Pyran Synthesis Method Key Properties/Data Reference
4-(4-Methoxyphenyl)tetrahydro-2H-pyran 4-Methoxyphenyl 4 Fe-catalyzed Kumada coupling Yield: Not specified; soluble in THF
Tetrahydro-2-(4-methylphenoxy)-2H-pyran 4-Methylphenoxy 2 Not specified Commercial availability (CAS 13481-09-9)
4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran Phenylethynyl, methyl 4 Photochemical EBX coupling 62% yield; 93% purity
(2R,3S,4S*)-2-(4-Methoxyphenyl)-4-methyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran 4-Methoxyphenyl, methyl, allyl 2, 3, 4 Cu(II)-bisphosphine catalysis NMR/MS data available

Key Observations :

  • Substituent Electronic Effects : The CF₃ group in the target compound is electron-withdrawing, contrasting with the electron-donating methoxy (-OCH₃) group in 4-(4-Methoxyphenyl)tetrahydro-2H-pyran . This difference influences reactivity and solubility; CF₃ groups typically enhance oxidative stability but reduce polarity.
  • Positional Isomerism: Substitution at the 4-position of the pyran ring (as in the target compound) versus the 2-position (e.g., Tetrahydro-2-(4-methylphenoxy)-2H-pyran ) alters steric and electronic environments. For example, 4-substituted pyrans may exhibit distinct conformational flexibility, affecting binding interactions in biological systems.
  • Synthetic Approaches: The target compound’s synthesis might parallel methods like Kumada coupling (used for 4-(4-Methoxyphenyl)tetrahydro-2H-pyran ) or photochemical EBX coupling (for 4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran ). However, the presence of a phenoxy group may necessitate specialized protecting strategies.

Spectroscopic and Physical Properties

  • NMR Data : For analogs like compound 72 (from ), ¹H NMR shows characteristic shifts for allyl (δ 5.1–5.3 ppm) and methoxy (δ 3.7 ppm) groups . In contrast, the CF₃ group in the target compound would likely produce a distinct ¹⁹F NMR signal near δ -60 ppm, with deshielded aromatic protons due to electron withdrawal.
  • Solubility: Analogs such as 2-(pent-4-ynyloxy)tetrahydro-2H-pyran are soluble in ethanol, ethers, and chlorinated solvents . The target compound’s CF₃ group may reduce water solubility compared to methoxy-substituted derivatives.

Biological Activity

4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran is a synthetic organic compound characterized by its unique tetrahydropyran ring structure, which is substituted with a trifluoromethylphenoxy group. This compound has garnered attention in pharmaceutical research due to its potential biological activity and applications in drug development. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C12H12F3O
  • Molecular Weight : Approximately 246.23 g/mol
  • Structural Features : The presence of the trifluoromethyl group enhances lipophilicity and may influence biological interactions.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound may also possess such activity.
  • Anti-inflammatory Effects : Given the role of trifluoromethyl groups in modulating inflammatory pathways, this compound may have potential in treating inflammatory diseases.
  • Cytotoxicity : Preliminary studies indicate that derivatives of tetrahydropyran compounds can exhibit cytotoxic effects against various cancer cell lines.

The precise mechanism of action for this compound remains unclear due to a lack of direct studies. However, it is likely that:

  • The trifluoromethyl group enhances binding affinity to target proteins or receptors.
  • The tetrahydropyran ring may facilitate interactions with cellular membranes or enzymes involved in metabolic pathways.

Research Findings and Case Studies

  • Synthesis and Evaluation :
    • A study highlighted the synthesis of various tetrahydropyran derivatives and their evaluation for biological activities, indicating that modifications can lead to enhanced efficacy against specific targets .
  • Comparative Analysis :
    • A comparative analysis of structurally similar compounds revealed that variations in substituents significantly affect biological activity, emphasizing the importance of the trifluoromethylphenoxy group in this compound .
  • Potential Applications :
    • Due to its structural uniqueness, this compound is being explored as a lead candidate for drug development, particularly in areas targeting inflammation and microbial infections .

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique FeaturesReported Biological Activity
This compoundC12H12F3OTetrahydropyran ring with trifluoromethyl substitutionAntimicrobial, anti-inflammatory (hypothetical)
2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyranC13H14F3OMethylene bridge instead of tetrahydropyran ringAntimicrobial activity reported
N-hydroxy-4-{4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyranC19H18F3N2O4SAdditional functional groups enhancing activityAnticancer properties suggested

Safety and Handling

Due to the presence of fluorinated groups, it is advised to handle this compound with caution. Potential hazards associated with fluorinated compounds include corrosiveness and environmental concerns. Always refer to safety data sheets (SDS) for handling guidelines.

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